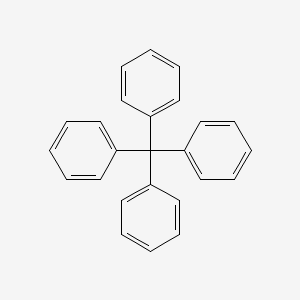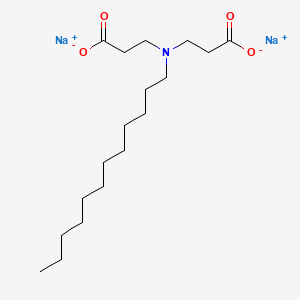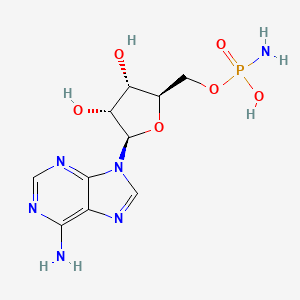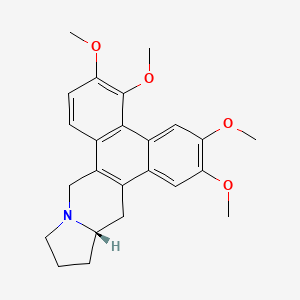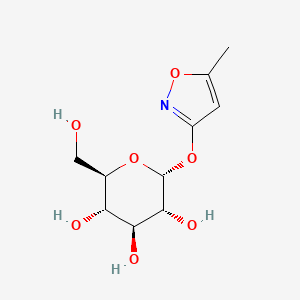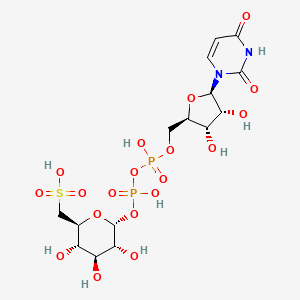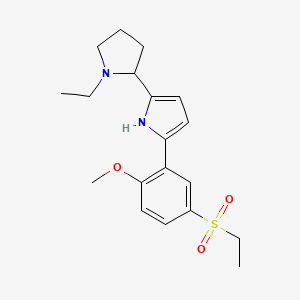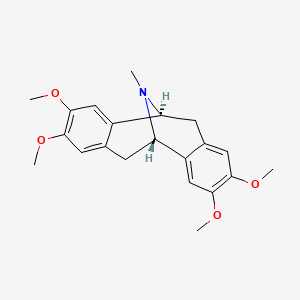
(-)-Argemonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-argemonine is a 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene. It has a role as a plant metabolite. It is an enantiomer of a (+)-argemonine.
科学的研究の応用
Structural Analysis and Absolute Configuration : The structure of argemonine has been identified as (-)-N-methylpavine, determined through chemical and spectral evidence (Martell, Soine, & Kier, 1967). Further studies have focused on its circular dichroism and absolute configuration, confirming the (1S,5S) configuration of argemonine (Mason, Vane, & Whitehurst, 1967).
Crystal Structure : The crystal structure of (-)-argemonine methiodide has been extensively studied, revealing its orthorhombic crystal system and space group P212121 (Kaneda, Sakabe, & Tanaka, 1976).
Degradation Products : Research on the degradation products of (+ or -)-N-methylpavine has led to the determination of structures of various products encountered during studies on argemonine and N-methylpavine (Abdel-monem & Soine, 1967).
Alkaloid Studies : Studies on Argemone hispida, a plant species, have contributed to the knowledge of the structure of argemonine and its related alkaloids (Schermerhorn & Soine, 1951).
Cytotoxic Effects : Research has been conducted on the cytotoxic effects of alkaloids isolated from Argemone mexicana on human colon cancer cell lines, indicating the potential use of argemonine in cancer research (Singh et al., 2016).
Synthetic Methods : Enantioselective synthesis methods for (-)-argemonine have been developed, which could be important for further pharmacological and chemical studies (Youte et al., 2004).
Pharmacological Studies : Chemical and pharmacological studies on Argemone mexicana have revealed the presence of alkaloids including argemonine, which have various pharmacological effects (Bose et al., 1963).
特性
製品名 |
(-)-Argemonine |
|---|---|
分子式 |
C21H25NO4 |
分子量 |
355.4 g/mol |
IUPAC名 |
(1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1 |
InChIキー |
QEOWCPFWLCIQSL-IRXDYDNUSA-N |
異性体SMILES |
CN1[C@H]2CC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
正規SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
同義語 |
argemonine argemonine hemihydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




